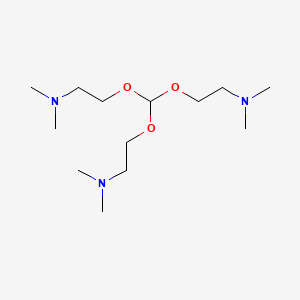

2,2',2''-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine)

Description

2,2',2''-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) is a tripodal ligand featuring a central methylidyne (CH) group connected via three ether oxygen atoms to ethyl(dimethyl)amine arms. Each arm consists of a dimethylamino group (-N(CH₃)₂) attached to an ethyl chain (-CH₂CH₂-). While direct synthetic details are sparse in the provided evidence, analogous compounds (e.g., triethyl orthoformate in ) suggest synthesis via nucleophilic substitution or condensation reactions involving polyols and amines .

Properties

CAS No. |

38565-71-8 |

|---|---|

Molecular Formula |

C13H31N3O3 |

Molecular Weight |

277.40 g/mol |

IUPAC Name |

2-[bis[2-(dimethylamino)ethoxy]methoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C13H31N3O3/c1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h13H,7-12H2,1-6H3 |

InChI Key |

ZJGOLYSJMPMQPD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(OCCN(C)C)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) typically involves the reaction of tris(2-chloroethyl)amine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines; reactions are performed under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amine compounds.

Scientific Research Applications

2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include binding to active sites of enzymes and altering their activity, as well as interacting with cell membrane receptors to modulate cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tripodal amines and ether-based ligands, focusing on molecular features, coordination behavior, and applications.

Structural and Functional Comparisons

*Estimated based on analogous structures.

Coordination Chemistry and Stability

- Target Compound: The tertiary dimethylamino groups provide strong σ-donor capability, while ether oxygens act as weaker donors. This mixed-donor system may stabilize transition metals (e.g., Cu, Mn) with variable coordination geometries, though steric hindrance from the dimethyl groups could limit denticity .

- TREN : Primary amines form stable octahedral complexes with high-spin metals (e.g., Fe²⁺, Co³⁺) but are prone to oxidation in acidic conditions .

- TDA-1 : Polyether chains enhance solubility in polar solvents (e.g., DMF, DMSO) and facilitate alkali metal coordination, though weaker binding compared to amines .

- Me₆-TREN : Tertiary amines enable rapid ligand exchange, making it effective in single-electron transfer living radical polymerization (SET-LRP) .

Physical Properties

- Solubility: The target compound’s dimethylamino groups likely confer solubility in organic solvents (e.g., chloroform, THF), similar to Me₆-TREN. In contrast, TDA-1’s polyether chains improve aqueous miscibility .

- Basicity : Tertiary amines (pKa ~10–11) are less basic than primary amines (pKa ~9–10 for TREN) but more basic than ether oxygens (pKa ~−2 to 0) .

Biological Activity

2,2',2''-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine), commonly referred to as a tris(amine) compound, is a synthetic organic compound that has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its effects on cellular processes, potential therapeutic applications, and associated case studies.

Chemical Structure

The compound features a central methylidynetris(oxy) framework with three ethyl(dimethyl)amine groups attached. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of 2,2',2''-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter levels or reduction of oxidative stress.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.

1. Anticancer Studies

A recent study evaluated the cytotoxic effects of 2,2',2''-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Induction of apoptosis |

| HeLa | 10 | Cell cycle arrest |

2. Neuroprotective Effects

In vitro studies using neuronal cell cultures demonstrated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating a protective effect against oxidative stress. This suggests potential applications in neurodegenerative diseases.

3. Antimicrobial Activity

The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC (Minimum Inhibitory Concentration) of 100 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell metabolism and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.